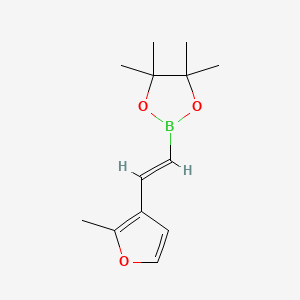
4,4,5,5-Tetramethyl-2-(2-(2-methylfuran-3-yl)vinyl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-tetramethyl-2-[2-(2-methylfuran-3-yl)ethenyl]-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is known for its unique structure, which includes a boron atom bonded to two oxygen atoms and a carbon chain with a furan ring. Boronic esters are widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[2-(2-methylfuran-3-yl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with an appropriate alkyne or alkene. The reaction is often catalyzed by transition metals such as palladium or copper. For example, the hydroboration of alkynes or alkenes with pinacolborane in the presence of a palladium catalyst can yield the desired boronic ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
4,4,5,5-tetramethyl-2-[2-(2-methylfuran-3-yl)ethenyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borates.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The boron atom can participate in substitution reactions, particularly in cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide or sodium perborate.
Reducing agents: Sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium or copper catalysts for cross-coupling reactions.
Major Products
The major products formed from these reactions include boronic acids, borates, and various substituted boronic esters, depending on the specific reaction conditions and reagents used .
科学的研究の応用
4,4,5,5-tetramethyl-2-[2-(2-methylfuran-3-yl)ethenyl]-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers
作用機序
The mechanism of action of 4,4,5,5-tetramethyl-2-[2-(2-methylfuran-3-yl)ethenyl]-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a complex with a transition metal catalyst, facilitating the transfer of the organic group to the target molecule. This process involves the formation of a boronate intermediate, which undergoes transmetallation and reductive elimination to yield the final product .
類似化合物との比較
Similar Compounds
Pinacolborane: A simpler boronic ester with a similar structure but without the furan ring.
Bis(pinacolato)diboron: A dimeric boronic ester used in similar cross-coupling reactions.
Catecholborane: Another boronic ester with different reactivity and applications.
Uniqueness
4,4,5,5-tetramethyl-2-[2-(2-methylfuran-3-yl)ethenyl]-1,3,2-dioxaborolane is unique due to the presence of the furan ring, which can impart additional reactivity and selectivity in chemical reactions. This structural feature can enhance its utility in the synthesis of complex organic molecules and biologically active compounds .
特性
分子式 |
C13H19BO3 |
|---|---|
分子量 |
234.10 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[(E)-2-(2-methylfuran-3-yl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H19BO3/c1-10-11(7-9-15-10)6-8-14-16-12(2,3)13(4,5)17-14/h6-9H,1-5H3/b8-6+ |
InChIキー |
KQMGGVIEKBGHEH-SOFGYWHQSA-N |
異性体SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=C(OC=C2)C |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=C(OC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















